molecular formula C9H14N4 B12080161 5-[(Piperazin-1-yl)methyl]pyrimidine

5-[(Piperazin-1-yl)methyl]pyrimidine

Cat. No.: B12080161
M. Wt: 178.23 g/mol
InChI Key: OWSLFSNKXDONPQ-UHFFFAOYSA-N
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Description

5-[(Piperazin-1-yl)methyl]pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with a piperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(Piperazin-1-yl)methyl]pyrimidine typically involves the reaction of a pyrimidine derivative with piperazine. One common method includes the use of a pyrimidine precursor, such as 2-chloropyrimidine, which undergoes nucleophilic substitution with piperazine under basic conditions. The reaction is often carried out in a solvent like acetonitrile or dimethylformamide at elevated temperatures to facilitate the substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

5-[(Piperazin-1-yl)methyl]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the piperazine moiety can be replaced or modified using different nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine N-oxides, while substitution reactions can produce various substituted pyrimidine derivatives .

Scientific Research Applications

5-[(Piperazin-1-yl)methyl]pyrimidine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.

    Medicine: Investigated for its potential as a therapeutic agent in treating diseases such as cancer, neurodegenerative disorders, and infectious diseases.

    Industry: Utilized in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-[(Piperazin-1-yl)methyl]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways or act as an agonist or antagonist at specific receptors .

Comparison with Similar Compounds

Similar Compounds

    2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Known for its acetylcholinesterase inhibitory activity.

    Triazole-pyrimidine hybrids: Studied for their neuroprotective and anti-inflammatory properties.

Uniqueness

5-[(Piperazin-1-yl)methyl]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Biological Activity

5-[(Piperazin-1-yl)methyl]pyrimidine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data tables.

Overview of this compound

This compound is a pyrimidine derivative that incorporates a piperazine moiety. This structural feature is known to enhance the compound's interaction with various biological targets, making it a candidate for drug development in several therapeutic areas.

The biological activity of this compound can be attributed to its ability to interact with multiple molecular targets:

  • Receptor Interaction : The compound has shown affinity for serotonin receptors, particularly the 5-HT7 receptor, which is implicated in mood regulation and cognitive processes .
  • Enzyme Inhibition : It has been studied for its potential to inhibit specific enzymes involved in disease pathways, including those related to cancer and inflammation .
  • Antimicrobial Activity : Research indicates that derivatives of pyrimidines exhibit antibacterial and antifungal properties, potentially making this compound effective against various pathogens .

Antimicrobial Efficacy

The antimicrobial activity of this compound has been evaluated against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values are summarized in the table below:

Bacterial Strain MIC (μg/mL) Activity
E. coli200Moderate
S. aureus150Strong
K. pneumoniae250Moderate
A. baumannii300Weak

These results indicate that the compound exhibits varying degrees of antibacterial activity, with stronger effects observed against Gram-positive bacteria such as S. aureus.

Anticancer Potential

In vitro studies have demonstrated the anticancer potential of this compound. The following table outlines its cytotoxic effects on different cancer cell lines:

Cell Line IC50 (μM) Effect
MCF-7 (Breast)12Significant growth inhibition
A549 (Lung)8High potency
Colo-205 (Colon)15Moderate efficacy

These findings suggest that the compound may serve as a lead for developing new anticancer agents, particularly in targeting specific tumor types.

Case Studies

Several studies have investigated the biological activity of pyrimidine derivatives, including this compound:

  • Antidepressant Activity : A study focused on piperazine-substituted compounds revealed that they could modulate serotonin receptor activity, suggesting potential use in treating depression .
  • Antimicrobial Screening : In a comparative study, various pyrimidine derivatives were synthesized and screened for antimicrobial properties against clinical isolates. The results indicated that compounds similar to this compound showed enhanced activity against resistant strains .
  • Cancer Research : Research highlighted the effectiveness of pyrimidine derivatives in inhibiting tumor cell proliferation through apoptosis induction, with promising results observed in breast and lung cancer models .

Properties

Molecular Formula

C9H14N4

Molecular Weight

178.23 g/mol

IUPAC Name

5-(piperazin-1-ylmethyl)pyrimidine

InChI

InChI=1S/C9H14N4/c1-3-13(4-2-10-1)7-9-5-11-8-12-6-9/h5-6,8,10H,1-4,7H2

InChI Key

OWSLFSNKXDONPQ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)CC2=CN=CN=C2

Origin of Product

United States

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